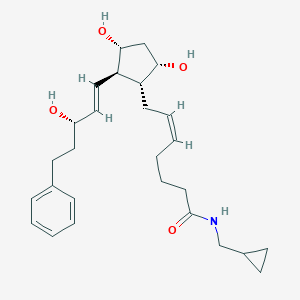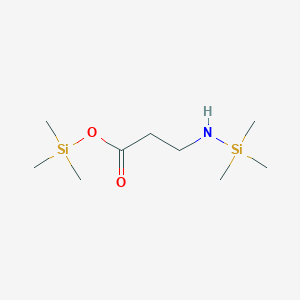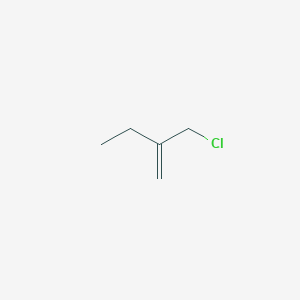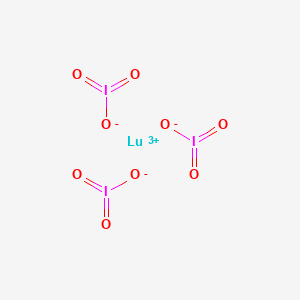
Lutetium triiodate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lutetium triiodate (Lu(IO3)3) is a rare earth metal compound that has been gaining attention in the scientific community due to its unique properties and potential applications. This compound is composed of lutetium, a rare earth metal, and iodate, a compound composed of iodine and oxygen. In
科学研究应用
Lutetium triiodate has potential applications in a variety of scientific fields. In the field of materials science, lutetium triiodate has been studied for its potential use as a catalyst for various reactions, including the oxidation of alcohols and the reduction of nitro compounds. In addition, lutetium triiodate has been studied for its potential use in the production of fuel cells and solar cells due to its unique electronic properties.
作用机制
The mechanism of action of lutetium triiodate is not yet fully understood. However, studies have suggested that the compound may act as a Lewis acid, which is a type of chemical species that can accept a pair of electrons from a Lewis base. This property may be responsible for the compound's catalytic activity.
生化和生理效应
There is limited research on the biochemical and physiological effects of lutetium triiodate. However, studies have suggested that the compound may have low toxicity and may not cause significant harm to living organisms.
实验室实验的优点和局限性
Lutetium triiodate has several advantages for laboratory experiments. It is relatively easy to synthesize, and its unique properties make it a useful catalyst for various reactions. However, there are also limitations to its use. The compound is relatively expensive, and its properties may vary depending on the synthesis method used.
未来方向
There are several future directions for research on lutetium triiodate. One area of interest is the development of new synthesis methods that can produce the compound more efficiently and cost-effectively. In addition, further research is needed to fully understand the mechanism of action of lutetium triiodate and its potential applications in various fields. Finally, studies are needed to determine the long-term effects of the compound on living organisms and the environment.
In conclusion, lutetium triiodate is a compound with unique properties and potential applications in various scientific fields. While there is still much to learn about this compound, its potential for use as a catalyst and in the production of fuel cells and solar cells make it an exciting area of research.
合成方法
The synthesis of lutetium triiodate can be achieved through a variety of methods, including solid-state reactions, hydrothermal synthesis, and solvothermal synthesis. Solid-state reactions involve heating lutetium oxide and iodic acid in a molar ratio of 1:3 at high temperatures, resulting in the formation of lutetium triiodate. Hydrothermal synthesis involves reacting lutetium nitrate and sodium iodate in a molar ratio of 1:3 in an aqueous solution at high temperatures and pressures. Solvothermal synthesis involves dissolving lutetium nitrate and sodium iodate in a solvent, such as ethanol, and heating the solution at high temperatures and pressures. Each method has its advantages and disadvantages, and the choice of method depends on the desired properties of the resulting compound.
属性
CAS 编号 |
15513-87-8 |
|---|---|
产品名称 |
Lutetium triiodate |
分子式 |
I3LuO9 |
分子量 |
699.67 g/mol |
IUPAC 名称 |
lutetium(3+);triiodate |
InChI |
InChI=1S/3HIO3.Lu/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |
InChI 键 |
AWQUKXBZSLEACN-UHFFFAOYSA-K |
SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Lu+3] |
规范 SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Lu+3] |
其他 CAS 编号 |
15513-87-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



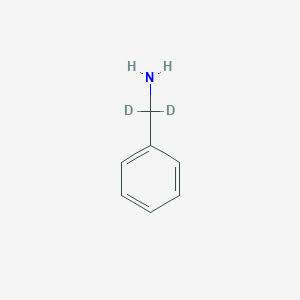
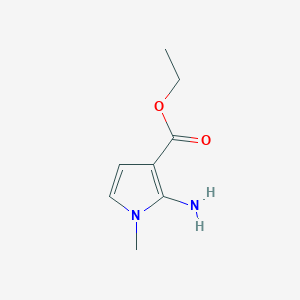
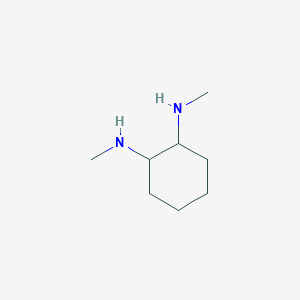
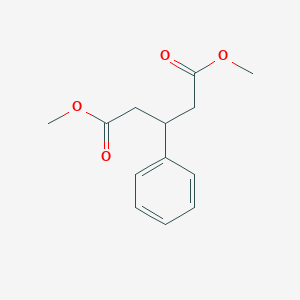
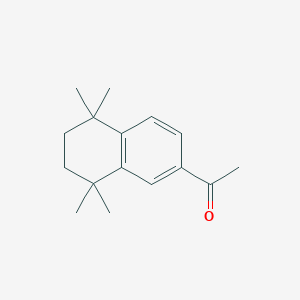
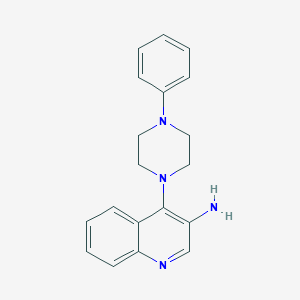

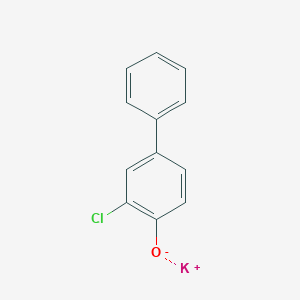
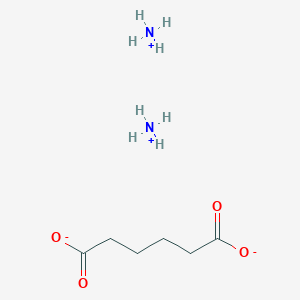
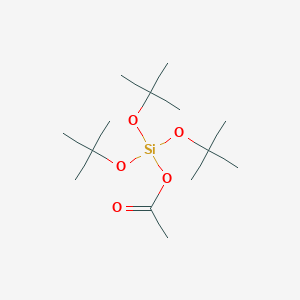
![2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide](/img/structure/B107632.png)
